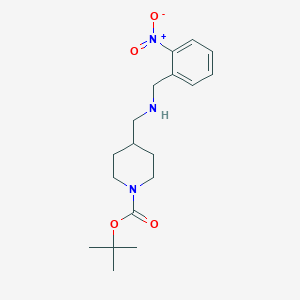

Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrobenzylamino-methyl substituent. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as an intermediate in synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic workflows, while the 2-nitrobenzyl moiety may contribute to redox-sensitive properties or serve as a precursor for further functionalization.

Key synthetic routes involve multi-step procedures, often starting with tert-butyl 4-aminopiperidine-1-carboxylate and halogenated nitrobenzene derivatives under nucleophilic substitution or condensation conditions . Purification typically employs column chromatography, and structural validation relies on spectroscopic techniques such as $^1$H NMR, $^{13}$C NMR, and HRMS .

Properties

Molecular Formula |

C18H27N3O4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

tert-butyl 4-[[(2-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-8-14(9-11-20)12-19-13-15-6-4-5-7-16(15)21(23)24/h4-7,14,19H,8-13H2,1-3H3 |

InChI Key |

SVPJWWCSLKEMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-nitrobenzylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the tert-butyl ester group.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanism : The compound may trigger apoptotic pathways through caspase activation, leading to cell cycle arrest and reduced viability in tumor cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for the development of new antibiotics.

- Case Study : In vitro studies revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for antimicrobial development.

Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism : It is hypothesized that the compound reduces oxidative stress in neuronal cells, contributing to its neuroprotective effects.

Table 1: Summary of Biological Activities

Anticancer Activity

In a study investigating the anticancer effects of tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability with IC50 values demonstrating potent inhibitory effects on cancer proliferation.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed MICs that suggest effectiveness comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl moiety can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides structural stability and facilitates binding to target proteins. The tert-butyl ester group can be hydrolyzed to release the active compound, which then exerts its effects through specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate scaffold but differ in substituents at the 4-position. These variations influence physicochemical properties, synthetic complexity, and biological activity. Below is a detailed comparison:

Structural and Functional Group Comparisons

Spectroscopic and Physicochemical Properties

- NMR Signatures: The target compound’s $^1$H NMR shows characteristic peaks for the Boc group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.5–8.1 ppm) from the nitrobenzyl group . Comparatively, the ethoxycarbonylphenoxy derivative exhibits a triplet for the ethoxy group (δ ~1.2 ppm) and aromatic protons at δ ~6.8–7.4 ppm .

- Polarity: TLC data (R$f$ = 0.56 in hexane:EtOAc = 2:1) indicate moderate polarity for the target compound, whereas the dibenzylamino-nitropyrimidine analogue (R$f$ = 0.23 in hexane:EtOAc = 9:1) is more hydrophobic .

Biological Activity

Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 278.36 g/mol

- CAS Number : 170017-73-9

The presence of a nitrobenzyl group and a piperidine moiety contributes to its biological activity, making it a candidate for further pharmacological exploration.

Pharmacological Activity

Research indicates that compounds similar to tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some studies have suggested that derivatives of piperidine can exhibit antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antiparasitic Effects : Research on related compounds has demonstrated activity against protozoan parasites such as Cryptosporidium. The mechanism often involves inhibition of specific metabolic pathways essential for parasite survival .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the antimicrobial properties of piperidine derivatives found that modifications to the piperidine ring significantly affected their potency against various pathogens. The introduction of electron-withdrawing groups, such as nitro groups, enhanced activity .

- Antiparasitic Research : In a comparative analysis involving triazolopyridazine derivatives (similar in structure), it was noted that certain modifications could lead to improved efficacy against Cryptosporidium parvum. This suggests that structural variations in compounds like tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate may yield similar benefits .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while some piperidine derivatives exhibit potent biological activity, they may also pose risks at higher concentrations. This necessitates careful evaluation during drug development processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 278.36 g/mol |

| CAS Number | 170017-73-9 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antiparasitic Activity | Active against C. parvum |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate, and how do reaction parameters influence yield?

- Methodology : A common approach involves coupling tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 2-nitrobenzylamine derivatives using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP in anhydrous dichloromethane. Critical parameters include:

- Stoichiometry : Excess coupling reagent (1.2–1.5 eq) to drive the reaction to completion.

- Solvent : Use of aprotic solvents (e.g., dichloromethane) to avoid side reactions.

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. What spectroscopic techniques are recommended for structural characterization, and how can conflicting spectral data be resolved?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm piperidine ring substitution and nitrobenzyl group integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺).

- FTIR : Validate functional groups (e.g., C=O of the Boc group at ~1680 cm⁻¹).

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Emergency Measures : Ensure access to eyewash stations and showers. In case of spills, contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the coupling reaction be optimized to minimize side products like N-acylurea or unreacted starting material?

- Strategies :

- Catalyst Screening : Replace DMAP with HOBt to reduce racemization.

- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions.

- Work-Up : Quench excess DCC with acetic acid and filter precipitated DCU before purification .

Q. What mechanistic insights explain the reactivity of the nitro group in downstream functionalization (e.g., reduction to amine)?

- Mechanistic Analysis : The nitro group’s electron-withdrawing nature activates the benzyl moiety for nucleophilic substitution. Reduction with H₂/Pd-C or Zn/HCl yields the corresponding amine, confirmed by loss of the NO₂ FTIR peak (~1520 cm⁻¹) and appearance of NH₂ signals in NMR .

- Computational Support : DFT calculations can predict reduction potentials and intermediate stability .

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, logP)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.